molecular formula C11H15ClN2 B8422595 4-(4-chloro-phenyl)-3-(R)-methyl-piperazine

4-(4-chloro-phenyl)-3-(R)-methyl-piperazine

Cat. No. B8422595
M. Wt: 210.70 g/mol
InChI Key: YOOLKLKIUUTLFC-SECBINFHSA-N
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Patent
US08653096B2

Procedure details

4-(4-Chloro-phenyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester (0.83 g, 0.68 mmol) was dissolved in HCl/dioxane (4M, 8 mL) and stirred for 2 hr at rt. The mixture was then evaporated in vacuo, basified with aqueous sodium hydroxide (1M, 50 mL), and extracted with ethyl acetate (3×100 mL). The organic layers were evaporated and the crude residue used in the next step, (0.56 g, brown oil)
Name
4-(4-Chloro-phenyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH:10]([CH3:21])[CH2:9]1)=O)(C)(C)C>Cl.O1CCOCC1>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH:10]2[CH3:21])=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
4-(4-Chloro-phenyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.83 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)C1=CC=C(C=C1)Cl)C
Name
Quantity
8 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hr at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C1)N1C(CNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08653096B2

Procedure details

4-(4-Chloro-phenyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester (0.83 g, 0.68 mmol) was dissolved in HCl/dioxane (4M, 8 mL) and stirred for 2 hr at rt. The mixture was then evaporated in vacuo, basified with aqueous sodium hydroxide (1M, 50 mL), and extracted with ethyl acetate (3×100 mL). The organic layers were evaporated and the crude residue used in the next step, (0.56 g, brown oil)
Name
4-(4-Chloro-phenyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH:10]([CH3:21])[CH2:9]1)=O)(C)(C)C>Cl.O1CCOCC1>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH:10]2[CH3:21])=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
4-(4-Chloro-phenyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.83 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)C1=CC=C(C=C1)Cl)C
Name
Quantity
8 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hr at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C1)N1C(CNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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